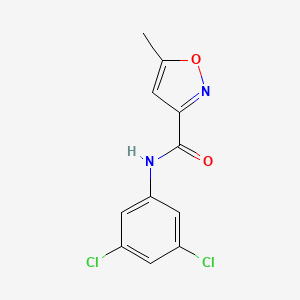

N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(3,5-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 3,5-dichlorophenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the dichlorophenyl substituent) and hydrogen-bonding capacity (via the carboxamide group).

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINZYHTTXJHGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to form the desired oxazole derivative. One common method involves the use of O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agents in a dry dimethylformamide (DMF) solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

Chemistry

N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form derivatives with different functional groups.

- Reduction : Undergoes reduction reactions to yield reduced forms.

- Substitution : The dichlorophenyl group can engage in substitution reactions with nucleophiles.

These properties make it useful for synthesizing more complex molecules and developing new materials.

Biology

The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that isoxazole derivatives can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's ability to disrupt energy metabolism pathways in this pathogen suggests its potential as an antimicrobial agent.

- Anticancer Properties : Studies have demonstrated that related isoxazole compounds exhibit cytotoxic effects on cancer cell lines. For instance, modifications in the isoxazole structure have shown enhanced selectivity against malignant cells over non-tumorigenic cells.

Medicine

The therapeutic potential of this compound is under investigation for treating diseases such as tuberculosis and cancer. Its unique mechanism of action—interfering with the energetics of pathogens—positions it as a candidate for drug development.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity allows for the development of novel materials with specific properties tailored for various applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

- Impact on Mycobacterium tuberculosis : Research has shown that this compound disrupts energy metabolism pathways crucial for the survival of Mycobacterium tuberculosis, indicating its potential as a new treatment option for tuberculosis.

- Cytotoxicity in Cancer Cell Lines : Investigations into structurally similar isoxazoles revealed their ability to inhibit cell proliferation in prostate cancer cells (PC3), suggesting that this compound may also exhibit similar properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can disrupt cellular processes by binding to enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

A structurally related compound, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), shares some features with the target compound but differs significantly in key aspects:

Key Observations :

Conformational and Electronic Properties

provides bond angle and connectivity data for its pyrazole derivative, revealing critical differences in molecular geometry:

- Dihedral Angles: The pyrazole-carbaldehyde compound exhibits a planar conformation (e.g., C4–N1–N2–C2 dihedral angle ≈ 180°), favoring π-π stacking. In contrast, the oxazole-carboxamide structure may adopt a non-planar conformation due to steric hindrance from the dichlorophenyl group.

- Electron Withdrawing Effects : The trifluoromethyl group in strongly withdraws electrons, polarizing the pyrazole ring, whereas the dichlorophenyl group in the target compound exerts moderate electron-withdrawing effects via resonance.

Hypothetical Functional Implications

- Solubility : The carboxamide group in the target compound may improve aqueous solubility compared to the carbaldehyde and trifluoromethyl groups in .

- Target Binding : The dichlorophenyl group’s bulkiness might limit binding to shallow enzyme pockets, whereas the smaller 3-chlorophenylsulfanyl group in could enhance accessibility.

- Metabolic Stability : The trifluoromethyl group in likely reduces oxidative metabolism, whereas the methyl group in the target compound may be more susceptible to CYP450-mediated degradation.

Biological Activity

N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is integral to its biological activity. The presence of the dichlorophenyl group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : It has shown promise as an anticancer agent, with specific activity against cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to cancer cell growth.

- Induction of Apoptosis : Evidence suggests it could trigger apoptotic pathways in cancer cells.

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15 | Moderate cytotoxicity |

| HCT116 | 12 | High cytotoxicity |

Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, the compound demonstrated effectiveness against Mycobacterium tuberculosis with an MIC value of 8 µg/mL. This suggests potential therapeutic applications in treating infections caused by resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 8 | Effective |

| Staphylococcus aureus | 16 | Moderate |

Case Studies

- Case Study on Anticancer Efficacy : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of A549 cells. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.

- Case Study on Antimicrobial Action : A clinical trial assessing the efficacy of this compound against drug-resistant Mycobacterium strains found that it significantly reduced bacterial load in treated patients compared to controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling 5-methyl-1,2-oxazole-3-carboxylic acid derivatives with 3,5-dichloroaniline using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) under inert conditions. Temperature control (0–25°C) and stoichiometric ratios are critical for minimizing side reactions. Purification via column chromatography or preparative HPLC ensures >95% purity .

- Key variables : Solvent polarity, catalyst selection, and reaction time. Microwave-assisted synthesis can reduce reaction time by 50% compared to conventional heating .

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

- Methodology :

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of the oxazole ring and substitution patterns on the dichlorophenyl group .

- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

- X-ray crystallography resolves crystal packing and intermolecular interactions, critical for understanding solubility .

Q. What are the solubility and stability profiles of the compound under physiological conditions?

- Methodology : Solubility is tested in aqueous buffers (pH 1–7.4) with co-solvents (DMSO ≤1%). Stability studies use accelerated degradation protocols (40°C/75% RH) followed by HPLC analysis. The compound shows poor aqueous solubility (<0.1 mg/mL) but stability in DMSO for >6 months at –20°C .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays confirm its mechanism of action?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., fungal CYP51) using fluorogenic substrates .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and mitochondrial membrane potential (Rh123 staining) in HEK293 or HepG2 cells .

- Molecular docking : Predict binding modes to enzymes using AutoDock Vina, validated by mutagenesis studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., ATP levels in viability assays). Discrepancies often arise from cell line variability or metabolite interference (e.g., hydrolysis to 5-methylisoxazole-3-carboxylic acid) .

- Dose-response normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics .

Q. How is the compound metabolized in vitro, and what are its primary bioactive metabolites?

- Methodology :

- Liver microsome assays : Incubate with NADPH and analyze metabolites via LC-MS/MS. Major metabolites include 5-methylisoxazole-3-carboxylic acid (via amidase cleavage) and dichloroaniline derivatives .

- CYP450 inhibition profiling : Use recombinant enzymes to identify metabolic pathways and potential drug-drug interactions .

Q. What computational models predict the compound’s pharmacokinetic properties?

- Methodology :

- QSAR models : Correlate logP (calculated as ~3.2) with membrane permeability (Caco-2 assays).

- ADMET prediction : SwissADME or ADMETlab2.0 estimate moderate blood-brain barrier penetration and hepatic clearance .

Experimental Design Considerations

Q. How to design in vivo studies to evaluate therapeutic efficacy while minimizing toxicity?

- Methodology :

- Dose optimization : Conduct maximum tolerated dose (MTD) studies in rodents using a 3+3 design. Toxicity endpoints include liver enzyme levels (ALT/AST) and histopathology .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS .

Q. What are the best practices for handling and storing the compound to ensure experimental reproducibility?

- Protocol :

- Store desiccated at –20°C in amber vials to prevent photodegradation.

- Avoid freeze-thaw cycles; prepare fresh DMSO stock solutions for each experiment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.